molecular formula C19H20N4O3S B12269887 7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12269887
M. Wt: 384.5 g/mol
InChI Key: GGJDVCLRYQWLCF-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a methoxy group, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Thiazole Ring: The thiazole ring is incorporated through a condensation reaction between a thioamide and an α-haloketone.

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Final Coupling: The final step involves coupling the synthesized fragments under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting the associated biological process.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-quinazolin-4-one: Lacks the dihydro moiety.

    7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one: Differs in the position of the carbonyl group.

Uniqueness

The uniqueness of 7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and its ability to interact with a diverse range of biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

7-methoxy-3-[[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C19H20N4O3S/c1-26-14-2-3-15-16(8-14)20-11-23(18(15)24)9-13-4-6-22(7-5-13)19(25)17-10-27-12-21-17/h2-3,8,10-13H,4-7,9H2,1H3

InChI Key

GGJDVCLRYQWLCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CSC=N4

Origin of Product

United States

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